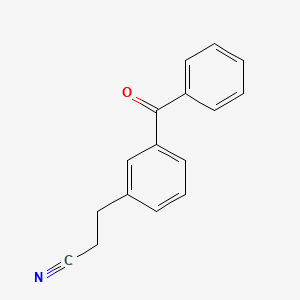

3-(3-Benzoylphenyl)propanenitrile

Description

3-(3-Benzoylphenyl)propanenitrile (CAS: 42872-30-0) is a nitrile derivative structurally related to the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. Its molecular formula is C₁₆H₁₃NO, with a molecular weight of 235.28 g/mol . The compound features a benzoylphenyl group attached to a propanenitrile chain, making it a key intermediate in pharmaceutical synthesis, particularly in the production of ketoprofen and its derivatives . Synonyms include 2-(3-Benzoylphenyl)propionitrile and Ketoprofen Nitrile, reflecting its role as a nitrile-based impurity (Impurity F) in ketoprofen manufacturing .

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-(3-benzoylphenyl)propanenitrile |

InChI |

InChI=1S/C16H13NO/c17-11-5-7-13-6-4-10-15(12-13)16(18)14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7H2 |

InChI Key |

ZQGQYJOEFBMWQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CCC#N |

Origin of Product |

United States |

Preparation Methods

Route A: Multi-step Synthesis Starting from 3-Methylbenzoic Acid

This classical approach involves:

- Conversion of 3-methylbenzoic acid into 3-benzoylphenyl acetonitrile through a series of reactions including halogenation and nitrile formation.

- Subsequent transformation into 3-benzoylphenyl-cyanoethyl acetate.

- Methylation of the carbanion intermediate to yield methyl-3-benzoylphenyl-cyanoethyl acetate.

- Final isolation of 3-(3-benzoylphenyl)propanenitrile by decarboxylation and saponification.

Challenges: This method is time-consuming, involves multiple purification steps, and requires handling sensitive intermediates such as the carbanion in absolute alcohol with sodium ethoxide. Yields at each step are moderate, and purification is cumbersome.

Route B: Friedel-Crafts Acylation Starting from 2-(3-Carboxyphenyl)propanenitrile

This more streamlined method includes:

- Conversion of 2-(3-carboxyphenyl)propanenitrile to its acid chloride via chlorination.

- Friedel-Crafts acylation of the acid chloride to introduce the benzoyl group, forming this compound.

- Hydrolysis of the nitrile to the corresponding acid if desired.

Advantages: Fewer steps and simpler operations compared to Route A. However, the starting material 2-(3-carboxyphenyl)propanenitrile is difficult to prepare and handle, requiring low-temperature reactions in liquid ammonia with sodium amide, which limits scalability.

Improved Method: Direct Methylation of 3-Benzoylphenylacetonitrile Using Phase Transfer Catalysis

A novel and efficient method involves:

- Using 3-benzoylphenylacetonitrile or its alkoxide as the starting material.

- Direct methylation under phase transfer catalysis conditions with quaternary ammonium salts such as benzyltriethyl ammonium chloride or tetrabutyl ammonium hydrogensulfate.

- The reaction is conducted in a biphasic system (organic solvent and aqueous base) at controlled temperatures (-5° to +30° C).

- The methylated intermediate is then hydrolyzed under acidic or alkaline conditions to yield the target compound.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation | Dichloromethane, NaOH (50%), quaternary ammonium catalyst, 0–25 °C, 4 hours | >95 | Controlled temperature ramp, TLC monitored |

| Hydrolysis | Methanol/water (1:1), KOH, reflux 24 h, 75 °C | 58–75 | Followed by extraction and recrystallization |

| Purification | Chromatography, fractional precipitation, crystallization from acetonitrile or ether | — | Final product purity >90% |

Advantages: This method is shorter, less exacting, and provides high yields (>95% methylation, 58–75% overall isolated yield). It avoids the need for difficult starting materials and harsh conditions. The use of phase transfer catalysts facilitates the reaction in mild conditions and improves selectivity.

In a typical procedure:

- 17.64 g of redistilled 3-cyanomethyl benzophenone is dissolved in 80 ml dichloromethane.

- 48 ml of 50% NaOH and 0.4 g benzyltriethyl ammonium chloride are added.

- The mixture is cooled to 5 °C, and a solution of dimethylsulfoxide in dichloromethane is added dropwise.

- The reaction temperature is gradually increased to 25 °C over 4 hours with stirring.

- The reaction progress is monitored by thin-layer chromatography.

- After completion, the product is isolated by extraction, filtration, and recrystallization.

| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Multi-step from 3-methylbenzoic acid | 3-Methylbenzoic acid | Sodium ethoxide, methylating agents | Multiple steps, absolute alcohol | Moderate | Established route | Time-consuming, low yield steps |

| Friedel-Crafts from acid chloride | 2-(3-Carboxyphenyl)propanenitrile | SOCl2, AlCl3 | Low temp, liquid ammonia | Moderate to high | Fewer steps | Difficult starting material |

| Phase Transfer Catalysis (PTC) | 3-Benzoylphenylacetonitrile | Quaternary ammonium salts, NaOH | Biphasic, 0–30 °C, 4 h | >95 (methylation), 58–75 (overall) | High yield, mild conditions | Requires catalyst and careful temp control |

- The phase transfer catalysis method is supported by literature demonstrating high selectivity and yield in methylation reactions of nitrile substrates.

- The use of quaternary ammonium salts as catalysts enhances the reaction rate and allows operation under mild conditions, reducing side reactions.

- Hydrolysis of the methylated intermediate proceeds efficiently under reflux with KOH in methanol/water mixtures.

- Purification by recrystallization from acetonitrile or ether yields high-purity this compound suitable for further synthetic applications.

- The reaction temperature profile and stirring rates are critical for controlling the reaction kinetics and product distribution.

The preparation of this compound has evolved from complex multi-step syntheses to more efficient and scalable methods. The phase transfer catalysis approach using 3-benzoylphenylacetonitrile as a starting material offers a superior balance of yield, operational simplicity, and product purity. This method is currently the most practical for laboratory and potential industrial synthesis, supported by detailed experimental protocols and high reproducibility.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The nitrile group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for producing bioactive derivatives like anti-inflammatory agents.

Key Data:

Mechanistic Insight:

-

Basic conditions: Nucleophilic hydroxide ions attack the nitrile’s electrophilic carbon, forming an intermediate amide that further hydrolyzes to the acid.

-

Industrial refinement: Post-hydrolysis purification involves ether extraction, activated carbon treatment, and crystallization .

Nucleophilic Addition Reactions

The nitrile group participates in nucleophilic additions, enabling the synthesis of amines, ketones, or heterocyclic compounds.

Documented Examples:

| Nucleophile | Reagents/Catalysts | Product | Application | Source |

|---|---|---|---|---|

| Grignard reagents | RMgX (alkyl/aryl) | Substituted ketones | Pharmaceutical intermediates | |

| Alcohols | H⁺/ROH | Imidate esters | Prodrug formulations |

Notable Conditions:

-

Reactions often require anhydrous environments to prevent side hydrolysis.

-

Catalytic acid/base may accelerate kinetics, though specifics remain proprietary.

Phase-Transfer Catalyzed Alkylation

The compound’s α-hydrogens are susceptible to deprotonation and subsequent alkylation, a step leveraged in synthesizing branched derivatives.

Industrial Protocol (Example):

Mechanism:

-

Deprotonation forms a carbanion, which reacts with electrophiles like alkyl halides.

-

Phase-transfer catalysts improve interfacial reactivity in biphasic systems .

Stability Under Environmental Conditions

Thermal Stability:

-

Decomposes above 220°C without catalytic agents.

Light Sensitivity: -

Benzoyl group necessitates storage in amber containers to prevent photodegradation.

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

- Anti-Inflammatory Activity :

Chemical Research Applications

-

Synthetic Chemistry :

- The compound is employed in synthetic organic chemistry for the development of novel chemical entities. Its reactivity due to the cyano group allows it to participate in nucleophilic addition reactions, facilitating the creation of complex molecular architectures.

- Material Science :

Case Study 1: Ketoprofen Synthesis

Research has demonstrated that this compound serves as a precursor for ketoprofen synthesis. The process involves:

- Acylation reactions where the benzoyl group is introduced.

- Subsequent transformations leading to ketoprofen with confirmed anti-inflammatory activity.

This case illustrates the compound's critical role in pharmaceutical manufacturing and drug development .

Case Study 2: Anti-Inflammatory Research

In a study examining anti-inflammatory compounds, derivatives of this compound were tested for their efficacy against inflammatory markers in vitro. Results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, supporting further exploration into their therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(3-Benzoylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. Additionally, the benzoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

3-(3-Bromophenyl)propanenitrile

- Molecular Formula : C₉H₈BrN

- Molecular Weight : 210.07 g/mol

- Key Differences : The bromine substituent at the phenyl ring enhances electrophilic reactivity compared to the benzoyl group in 3-(3-Benzoylphenyl)propanenitrile. This makes it more suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) but less stable under hydrolytic conditions .

3-(3-Thienyl)benzonitrile

- Molecular Formula : C₁₁H₇NS

- Molecular Weight : 185.24 g/mol

- Key Differences : The thiophene ring introduces sulfur, altering electronic properties (e.g., increased π-electron density). This compound is less polar than this compound, affecting solubility in organic solvents .

Benzoyl-Containing Nitriles

Benzoylacetonitrile (3-Oxo-3-phenylpropanenitrile)

- Molecular Formula: C₉H₇NO

- Molecular Weight : 145.16 g/mol

- Key Differences : Lacks the phenyl linkage and propanenitrile chain, resulting in a simpler structure. It is more reactive toward nucleophilic additions due to the ketone group adjacent to the nitrile .

Ketoprofen-Related Impurities

(2RS)-2-(3-Benzoylphenyl)-propanamide (Impurity E)

3-[(1RS)-1-Cyanoethyl]-benzoic Acid (Impurity G)

- Molecular Formula: C₁₀H₉NO₂

- Molecular Weight : 191.19 g/mol

- Key Differences : The carboxylic acid group enhances water solubility but reduces membrane permeability compared to the nitrile derivative .

Physicochemical and Functional Comparisons

| Property | This compound | 3-(3-Bromophenyl)propanenitrile | Benzoylacetonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | 235.28 | 210.07 | 145.16 |

| Melting Point (°C) | 47–53 | Not reported | Not reported |

| Density (g/cm³) | 1.115 (predicted) | Not reported | Not reported |

| Key Functional Group | Nitrile + Benzoylphenyl | Nitrile + Bromophenyl | Nitrile + Benzoyl |

| Applications | Pharmaceutical intermediate | Cross-coupling reagent | Organic synthesis |

| Toxicity (WGK Class) | II (Hazardous to water) | Not reported | Not reported |

Biological Activity

3-(3-Benzoylphenyl)propanenitrile, also known as 2-(3-benzoylphenyl)propanenitrile, is a compound with the molecular formula C₁₆H₁₃NO and a molecular weight of approximately 235.28 g/mol. This compound features a propanenitrile group attached to a benzoylphenyl moiety, which contributes to its potential biological activity. Its structural significance and reactivity make it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound can be achieved through various methods, including nucleophilic addition reactions due to the presence of the cyano group. The compound is characterized by its solid physical state at room temperature and exhibits properties typical of nitriles, which may influence its biological interactions.

Antiinflammatory Properties

Research indicates that related compounds, such as derivatives of benzoylphenylacetonitrile, exhibit significant anti-inflammatory activity. For instance, 2-(3-benzoylphenyl)-propionic acid, derived from similar precursors, has been shown to possess substantial anti-inflammatory effects in various models . This suggests that this compound may also exhibit similar therapeutic potential.

Interaction with Biological Targets

Preliminary studies suggest that compounds structurally related to this compound may interact with specific enzymes or receptors involved in metabolic pathways. These interactions could lead to modulation of biological processes such as inflammation or cellular signaling pathways.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study highlighted the synthesis of derivatives from this compound that were evaluated for anti-inflammatory properties. The results indicated promising activity comparable to established anti-inflammatory drugs .

- Enzyme Inhibition : Another research effort focused on evaluating the inhibitory effects of benzoylphenyl derivatives on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The findings suggested that these compounds could serve as potential leads for developing new anti-inflammatory agents .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-(4-Benzoylphenyl)acetonitrile | 0.91 | Different benzene substitution |

| 2-(2-Benzoylphenyl)-2-phenylacetonitrile | 0.89 | Additional phenyl group on the acetonitrile |

| 2-(4-Formylphenyl)-2-methylpropanenitrile | 0.91 | Contains a formyl group instead of benzoyl |

| 2-(3-Acetylphenyl)acetonitrile | 0.88 | Acetyl group instead of benzoyl |

The mechanism by which this compound exerts its biological effects may involve:

- Molecular Target Interaction : The compound may interact with specific enzymes or receptors that are pivotal in mediating inflammatory responses.

- Pathway Modulation : It may influence signaling pathways associated with inflammation and pain perception, potentially leading to therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-(3-Benzoylphenyl)propanenitrile, and how can reaction yields be optimized?

- The compound is synthesized via multi-step protocols, including Friedel-Crafts acylation followed by nitrile functionalization. Key intermediates like 3-benzoylbenzaldehyde are critical. Yield optimization involves catalyst screening (e.g., Lewis acids like AlCl₃) and solvent selection (e.g., dichloromethane vs. toluene). Reaction monitoring via TLC or HPLC ensures intermediate purity .

- Methodological Tip : Use kinetic studies to identify rate-limiting steps. For example, optimizing the acylation step at 80–100°C improves benzophenone intermediate formation .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- FT-IR confirms nitrile (C≡N) stretches at ~2220 cm⁻¹ and benzoyl (C=O) stretches at ~1680 cm⁻¹. ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and nitrile carbons (δ ~120 ppm). X-ray crystallography is definitive for resolving conformational ambiguity, such as the spatial arrangement of the benzoyl and nitrile groups .

- Advanced Note : Compare experimental NMR shifts with DFT-calculated values to validate assignments, especially for overlapping aromatic signals .

Q. How should researchers handle environmental hazards associated with lab-scale synthesis of this compound?

- Classified as an aquatic hazard (WGK 2), it requires containment to prevent water contamination. Use fume hoods for volatile intermediates and dispose of waste via approved incineration. Protective equipment includes nitrile gloves (EN374 standard) and chemical-resistant lab coats .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational and empirical data in conformational analysis?

- For example, theoretical calculations may predict a planar benzoyl group, while X-ray data show dihedral angles of 15–25°. Use NBO analysis to assess steric/electronic interactions and Hirshfeld surface analysis to quantify crystal packing effects. Hybrid methods (e.g., QM/MM) bridge gas-phase and solid-state conformations .

- Case Study : Ihsan M. Kenawi et al. resolved the anti-conformation of a related nitrile derivative using combined XRD and DFT, highlighting the role of intramolecular hydrogen bonding .

Q. How can researchers design assays to evaluate the anti-inflammatory potential of this compound derivatives?

- Derivatize the nitrile group to amides or carboxylic acids (e.g., Ketoprofen analogues). Use COX-1/COX-2 inhibition assays (enzyme-linked immunosorbent assays) and in vivo models (e.g., carrageenan-induced rat paw edema). For mechanistic studies, employ molecular docking to probe interactions with COX-2 active sites .

- Data Interpretation : Compare IC₅₀ values with structural analogs to establish SAR. For example, electron-withdrawing substituents on the benzoyl ring enhance COX-2 selectivity .

Q. What methodologies address discrepancies in reaction kinetics during scale-up of the this compound synthesis?

- Lab-scale protocols may exhibit pseudo-first-order kinetics, but mass transfer limitations arise in larger batches. Use DoE (Design of Experiments) to optimize stirring rates, temperature gradients, and catalyst loading. In situ FT-IR monitors real-time conversion of intermediates .

- Example : The 2-(3-benzoylphenyl)propanenitrile route for Ketoprofen achieved 85% yield at 100 g scale by adjusting residence time in flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.